(rac)-AL-37350A (CAS 362603-40-5), also designated as (rac)-4,5-DHP-AMT, is a synthetic, rotationally restricted tricyclic tryptamine derivative that functions as a highly selective 5-HT2 receptor agonist [1]. In pharmacological procurement and drug development workflows, this compound serves as a critical reference standard for investigating ocular hypotensive agents and serotonergic signaling [1]. Characterized by its dihydropyrano[3,2-e]indole core, it offers enhanced metabolic stability and receptor selectivity compared to endogenous serotonin [1]. For industrial and academic buyers, the racemic mixture provides a cost-effective, highly active baseline material for in vitro screening, formulation testing, and in vivo intraocular pressure (IOP) modeling prior to late-stage chiral resolution [1].
Substituting (rac)-AL-37350A with generic 5-HT2 agonists like serotonin or DOI often compromises assay reproducibility and inflates procurement costs. Endogenous serotonin lacks subtype selectivity and degrades rapidly in standard assay buffers, requiring the addition of MAO inhibitors that complicate assay readouts. Meanwhile, benchmark synthetic agonists like DOI exhibit strict enantiomeric dependence—only (R)-DOI is efficacious in non-human primate IOP models, forcing buyers to procure expensive enantiopure standards [1]. In contrast, both enantiomers of AL-37350A demonstrate robust biological activity, allowing the more economical racemic mixture to be used directly in preliminary in vivo studies without sacrificing efficacy or requiring complex chiral separations [1].
In non-human primate models of ocular hypertension, benchmark compounds like DOI require strict enantiopurity, as only (R)-DOI is efficacious [1]. In contrast, the AL-37350A scaffold exhibits potent activity across both stereoisomers. The (S)-enantiomer reduces intraocular pressure (IOP) by 37% (13.1 mmHg), while the (R)-enantiomer also provides a substantial 32% reduction [1]. Because both components of the racemate are active, (rac)-AL-37350A delivers blended, robust IOP-lowering efficacy.
| Evidence Dimension | IOP reduction in conscious cynomolgus monkeys |
| Target Compound Data | (rac)-AL-37350A (Both S and R enantiomers active: 37% and 32% reduction, respectively) |
| Comparator Or Baseline | DOI (Strictly dependent on R-enantiomer for efficacy) |
| Quantified Difference | Dual-enantiomer activity in AL-37350A vs. single-enantiomer activity in DOI |
| Conditions | In vivo laser-induced ocular hypertension model |
Allows procurement teams to purchase the more economical racemic mixture for bulk in vivo screening without the efficacy drop-off seen in other racemic 5-HT2 agonists.
Standard tryptamines often suffer from broad-spectrum binding across the 5-HT receptor family, introducing significant noise into high-throughput screening workflows. The conformationally restricted dihydropyrano[3,2-e]indole core of AL-37350A locks the oxygen atom in a fixed orientation, yielding a >1000-fold selectivity for the 5-HT2 receptor relative to other 5-HT receptor subtypes [1]. The active component demonstrates a potent EC50 of 28.6 nM at the 5-HT2A receptor with an Emax of 103%, comparable to endogenous serotonin but without the off-target binding [1].
| Evidence Dimension | Receptor subtype selectivity (5-HT2 vs. other 5-HT receptors) |
| Target Compound Data | >1000-fold selectivity (EC50 = 28.6 nM for 5-HT2A) |
| Comparator Or Baseline | Endogenous serotonin / generic tryptamines (Broad non-selective binding) |
| Quantified Difference | >1000-fold improvement in selectivity |
| Conditions | Radioligand binding and functional assays (cloned human receptors) |
Eliminates the need for complex blocking agents in in vitro assays, streamlining the workflow and ensuring high-fidelity data in 5-HT2A targeted drug discovery.
Flexible indolealkylamines like serotonin and 5-MeO-AMT are susceptible to rapid enzymatic degradation and conformational variability in solution. By incorporating the oxygen atom into a rigid dihydropyrano ring, (rac)-AL-37350A achieves a rotationally restricted structure[1]. This modification not only enhances the predictability of receptor binding but also improves the compound's stability in aqueous formulations and physiological buffers compared to open-chain analogs [1].
| Evidence Dimension | Conformational flexibility and functional stability |
| Target Compound Data | Rotationally restricted dihydropyrano[3,2-e]indole core |
| Comparator Or Baseline | 5-MeO-AMT / Serotonin (Freely rotating 5-substituent) |
| Quantified Difference | Locked conformation vs. multiple rotational isomers |
| Conditions | Aqueous formulation and physiological assay buffers |
Enhances shelf-life and reproducibility in liquid formulations, reducing batch-to-batch variability in long-term pharmacological studies.
Because both the (S) and (R) enantiomers of AL-37350A actively reduce intraocular pressure, (rac)-AL-37350A is a highly efficient baseline material for initial in vivo testing in non-human primate glaucoma models. It allows researchers to establish baseline efficacy and optimize topical delivery formulations before investing in enantiopure APIs [1].
With its >1000-fold selectivity for 5-HT2 receptors over other serotonin receptor families, (rac)-AL-37350A serves as a highly reliable positive control in cell-based functional assays (e.g., calcium mobilization or phosphoinositide hydrolysis). It provides a clean, full-agonist response (Emax = 103%) without the off-target noise associated with generic tryptamines [1].
As a stable, rotationally restricted tricyclic compound, (rac)-AL-37350A is highly suitable for analytical laboratories developing new chiral chromatography methods (e.g., HPLC/SFC). Its use as a racemic standard enables the precise calibration of chiral stationary phases required for the quality control of advanced 5-HT2-targeted pharmaceuticals [1].